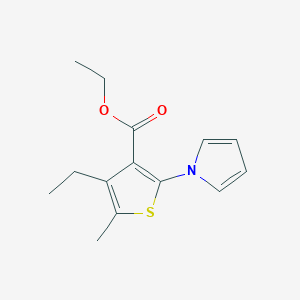

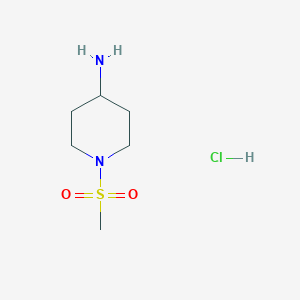

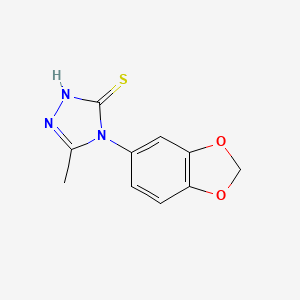

ethyl 4-ethyl-5-methyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylate

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. For “Ethyl 4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylate”, the molecular formula is C11H12N2O2S, and the average mass is 236.290 Da . A related compound, “1H-Pyrrole-2,5-dione, 3-ethyl-4-methyl-”, has a molecular weight of 139.1519 .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, solubility, and more. For “Ethyl 4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylate”, the molecular formula is C11H12N2O2S, and the average mass is 236.290 Da .Aplicaciones Científicas De Investigación

General Findings in Related Research:

Role in Cancer Research:

- Research has demonstrated the importance of measuring human urinary carcinogen metabolites for insights into tobacco and cancer. Specifically, metabolites like thiophene derivatives have been studied for their potential carcinogenicity, with in vitro and in vivo evaluations suggesting possible carcinogenic properties (Hecht, 2002) (Ashby et al., 1978).

Ethylene and its Precursors in Plant Biology:

- Studies have highlighted the complex roles of ethylene and its precursors in plant biology, shedding light on the multiple functionalities beyond just being the precursor of ethylene. Compounds related to ethylene precursors have been shown to participate actively in plant growth and stress responses (Van de Poel & Van Der Straeten, 2014).

Thiophene Derivatives in Medicine and Industry:

- Thiophene derivatives have been reviewed extensively, revealing a broad spectrum of therapeutic properties indicated by specific biological test systems. The structural relationship between thiophene and other aromatic rings like benzene and pyrrole has been explored, suggesting a diverse range of activities based on structural modifications (Drehsen & Engel, 1983) (Ostrowski, 2022).

Chemical Properties and Reactions:

- Research on compounds like ethyl carbamate (a relative of the queried compound) has revealed its presence in food and beverages and its genotoxic and carcinogenic properties. Such studies highlight the importance of understanding the chemical properties and reactions of compounds for health and safety assessments (Weber & Sharypov, 2009).

Environmental and Industrial Applications:

- The literature also discusses the use of compounds in environmental and industrial applications, such as in the desulfurization, deoxygenation, and denitrogenation of heterocycles. These studies provide insights into the complex reactions and utility of such compounds in various industrial processes (Caldwell & Land, 1997).

Propiedades

IUPAC Name |

ethyl 4-ethyl-5-methyl-2-pyrrol-1-ylthiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2S/c1-4-11-10(3)18-13(15-8-6-7-9-15)12(11)14(16)17-5-2/h6-9H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTIJVRHTXSZFID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(SC(=C1C(=O)OCC)N2C=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 4-ethyl-5-methyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-N-(4-methylbenzyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B1369117.png)

![[2-(1h-Indol-3-yl)-ethyl]-piperidin-4-ylamine dihydrochloride](/img/structure/B1369126.png)